1-methyl-2-{[(1-methyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-1H-benzimidazole

Selectivity profiling HTS screening Negative control

This bis-benzimidazole thioether (CAS 330466-26-7) is uniquely validated as a negative control, showing inactivity across >50 HTS targets including kinases, GPCRs, and protein-protein interactions. Unlike other bis-benzimidazoles with confounding activities, this compound provides a clean baseline for selectivity counter-screens, permeability assays, and HTS assay quality control. Ensure assay specificity and detect artifacts—order now for your screening cascade.

Molecular Formula C17H16N4S
Molecular Weight 308.4g/mol
CAS No. 330466-26-7
Cat. No. B498797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-2-{[(1-methyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-1H-benzimidazole
CAS330466-26-7
Molecular FormulaC17H16N4S
Molecular Weight308.4g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1CSC3=NC4=CC=CC=C4N3C
InChIInChI=1S/C17H16N4S/c1-20-14-9-5-3-7-12(14)18-16(20)11-22-17-19-13-8-4-6-10-15(13)21(17)2/h3-10H,11H2,1-2H3
InChIKeyYWTRGAAMRFWJOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2-{[(1-methyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-1H-benzimidazole (CAS 330466-26-7): Procurement-Relevant Structural and Biological Profile


1-methyl-2-{[(1-methyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-1H-benzimidazole (CAS 330466-26-7, PubChem CID 589534) is a symmetrical bis-benzimidazole compound connected by a methylene thioether linker, featuring N-methyl substitutions on both benzimidazole rings [1]. With molecular formula C₁₇H₁₆N₄S, a molecular weight of 308.4 g/mol, a computed XLogP3-AA of 3.3, zero hydrogen bond donors, and three hydrogen bond acceptors, this compound exhibits physicochemical properties distinct from many common benzimidazole derivatives used in drug discovery [1]. It is cataloged in the ChEMBL database and has been screened across >50 HTS assays in PubChem, making it a well-characterized entry in public screening libraries [2].

Why In-Class Bis-Benzimidazole Thioethers Cannot Be Interchanged with 1-methyl-2-{[(1-methyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-1H-benzimidazole


Bis-benzimidazole thioethers exhibit widely divergent biological profiles depending on subtle structural variations, including N-substitution patterns, linker length, and heterocycle composition. While some bis-benzimidazole analogs demonstrate potent antibacterial activity through DNA gyrase inhibition with IC₅₀ values in the 5–10 µM range [1], the target compound 330466-26-7 displays a markedly different selectivity profile—registering as 'Inactive' in >50 distinct HTS assays across diverse target classes including kinases, GPCRs, and protein-protein interaction domains [2]. This broad inactivity is a distinguishing feature that cannot be assumed for other bis-benzimidazole thioethers, which may carry confounding activity at these targets. Simple substitution with an uncharacterized analog risks introducing unintended polypharmacology or losing the defined negative-control utility that this specific compound provides in screening cascades [2].

Quantitative Differentiation Evidence for 1-methyl-2-{[(1-methyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-1H-benzimidazole (330466-26-7)


Broad-Spectrum Inactivity Profile Across >50 HTS Targets: Selectivity Advantage Over Active Bis-Benzimidazole Antibacterials

The target compound 330466-26-7 (CID 589534) was tested in 50+ confirmatory and primary screening assays deposited in PubChem, including targets such as Hsc70, Hsp70, PLK1, estrogen receptors, PPARγ, Bcl-B, and multiple Ras-related GTPases [1]. In every assay with a reported outcome, the activity was classified as 'Inactive', indicating no significant modulation at the tested concentrations [1]. In contrast, a subset of head-to-head bis-benzimidazole compounds demonstrated potent antibacterial activity via S. aureus DNA gyrase inhibition, with IC₅₀ values in the range of 5–10 μM [2]. This differential selectivity—broad inactivity of 330466-26-7 vs. potent enzyme inhibition by structurally related bis-benzimidazoles—makes the target compound unsuitable as an antibacterial candidate but highly valuable as a selectivity control.

Selectivity profiling HTS screening Negative control

N-Methyl Symmetrical Substitution: Physicochemical Differentiation from NH-Containing and Mono-Methyl Bis-Benzimidazoles

The target compound features N-methyl groups on both benzimidazole rings, resulting in zero hydrogen bond donors (HBD) and a computed XLogP3-AA of 3.3 [1]. This contrasts with the non-methylated analog 2,2'-[thiobis(methylene)]bis-1H-benzimidazole (CAS 33007-61-3, C₁₆H₁₄N₄S, MW 294.37), which possesses two HBDs and a lower computed logP [2]. The absence of HBDs in 330466-26-7 is predicted to enhance passive membrane permeability and reduce aqueous solubility relative to NH-containing analogs, making it more suitable for cell-based assays requiring moderate lipophilicity without the confounding effects of hydrogen bond donor interactions.

Physicochemical properties Lipophilicity Permeability

Utility as a Defined Negative Control in Biochemical and Cellular HTS Cascades

The consistent inactivity of 330466-26-7 across diverse HTS assays, including confirmatory dose-response formats (e.g., Hsc70 inhibitor assay AID 568, Hsp70 inhibitor assay AID 583, PLK1 fluorescence polarization assay AID 619), establishes it as a validated negative-control compound for bis-benzimidazole screening libraries [1]. Unlike many commercial 'inactive' controls that lack public screening data, this compound's inactivity has been experimentally verified across multiple independent assay platforms and laboratories (Johns Hopkins Ion Channel Center, The Scripps Research Institute Molecular Screening Center, Burnham Center for Chemical Genomics, Broad Institute) [1]. This documented inactivity profile reduces the risk of false-negative or false-positive interpretations when used as a reference in new assay development.

Negative control HTS Counter-screening

Recommended Application Scenarios for 1-methyl-2-{[(1-methyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-1H-benzimidazole Based on Verified Differentiation Evidence


Selectivity Counter-Screen for Bis-Benzimidazole Antibacterial Drug Discovery Programs

In antibacterial drug discovery campaigns utilizing bis-benzimidazole scaffolds, 330466-26-7 serves as an ideal selectivity counter-screen compound. While active analogs inhibit S. aureus DNA gyrase with IC₅₀ values of 5–10 μM [2], this compound's demonstrated inactivity at >50 unrelated targets [1] provides a clean baseline for assessing target specificity. Including this compound in dose-response panels alongside active hits enables rapid identification of compounds with undesirable polypharmacology, accelerating lead optimization [1].

Negative Control for Permeability-Focused Cell-Based Assays Requiring Lipophilic Bis-Benzimidazole Scaffolds

With zero hydrogen bond donors and a computed XLogP3-AA of 3.3 [3], 330466-26-7 is well-suited as a negative control in cell-based permeability assays. Its lipophilic character and N-methyl substitution differentiate it from NH-containing analogs (e.g., CAS 33007-61-3, HBD = 2), making it a more appropriate control for compounds designed for intracellular target engagement where passive diffusion is a key parameter [3].

Reference Standard for Bis-Benzimidazole Library Characterization and HTS Assay Validation

Given its extensive characterization across multiple independent screening centers—including confirmatory assays for Hsc70 (AID 568), Hsp70 (AID 583), PLK1 (AID 619), and estrogen receptor coactivator binding (AID 629, 630, 633) [1]—330466-26-7 is an excellent reference standard for validating new HTS assays. Its documented inactivity profile serves as a benchmark for assay quality control, enabling detection of assay artifacts such as compound aggregation, fluorescence interference, or non-specific binding that could generate false-positive signals in new screening platforms [1].

Quote Request

Request a Quote for 1-methyl-2-{[(1-methyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.